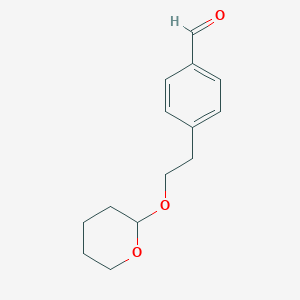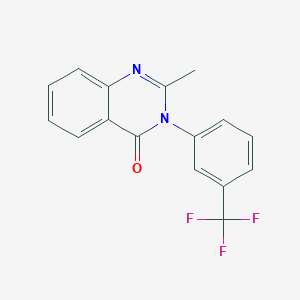
2-Methyl-3-(3-trifluoromethyl-phenyl)-3H-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-(3-trifluoromethyl-phenyl)-3H-quinazolin-4-one is a chemical compound that belongs to the class of quinazolinones. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. This compound has shown promising results in preclinical studies, and researchers are exploring its potential for further development.
Wirkmechanismus
The mechanism of action of 2-Methyl-3-(3-trifluoromethyl-phenyl)-3H-quinazolin-4-one is not fully understood. However, it is believed to inhibit certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. It may also interact with specific proteins and receptors in cells, leading to changes in cellular function.
Biochemische Und Physiologische Effekte
2-Methyl-3-(3-trifluoromethyl-phenyl)-3H-quinazolin-4-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as tyrosine kinases, which are involved in cancer cell growth. It has also been shown to reduce the production of inflammatory cytokines, which are involved in the inflammatory response. Additionally, it has been shown to have fluorescent properties, which make it useful in imaging applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-Methyl-3-(3-trifluoromethyl-phenyl)-3H-quinazolin-4-one is its potential as a therapeutic agent for cancer and inflammatory diseases. It has shown promising results in preclinical studies, and researchers are exploring its potential for further development. Additionally, it has fluorescent properties, which make it useful in imaging applications.
One of the limitations of 2-Methyl-3-(3-trifluoromethyl-phenyl)-3H-quinazolin-4-one is its low solubility in water, which may limit its use in certain applications. Additionally, its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on 2-Methyl-3-(3-trifluoromethyl-phenyl)-3H-quinazolin-4-one. One direction is to further explore its potential as a therapeutic agent for cancer and inflammatory diseases. Researchers can investigate its efficacy in animal models and optimize its pharmacological properties. Another direction is to explore its potential as a fluorescent probe in imaging applications. Researchers can investigate its use in various imaging techniques and optimize its properties for specific applications. Additionally, researchers can explore its potential in material science, such as its use in the development of new materials with specific properties.
Synthesemethoden
The synthesis of 2-Methyl-3-(3-trifluoromethyl-phenyl)-3H-quinazolin-4-one involves the reaction of 2-aminobenzamide with 3-(trifluoromethyl) benzoic acid in the presence of a catalyst. The reaction is carried out in a solvent under specific conditions of temperature and pressure. The yield of the compound depends on various factors such as the purity of the starting materials, reaction time, and conditions.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-(3-trifluoromethyl-phenyl)-3H-quinazolin-4-one has shown potential in various scientific research applications. It has been studied for its anticancer properties, and preclinical studies have shown that it inhibits the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown promising results in animal models. Additionally, it has been studied for its potential as a fluorescent probe in imaging applications.
Eigenschaften
CAS-Nummer |
1788-98-3 |
|---|---|
Produktname |
2-Methyl-3-(3-trifluoromethyl-phenyl)-3H-quinazolin-4-one |
Molekularformel |
C16H11F3N2O |
Molekulargewicht |
304.27 g/mol |
IUPAC-Name |
2-methyl-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one |
InChI |
InChI=1S/C16H11F3N2O/c1-10-20-14-8-3-2-7-13(14)15(22)21(10)12-6-4-5-11(9-12)16(17,18)19/h2-9H,1H3 |
InChI-Schlüssel |
YNDPTKFEXLQGTM-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)C(F)(F)F |
Kanonische SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)C(F)(F)F |
Löslichkeit |
43.6 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



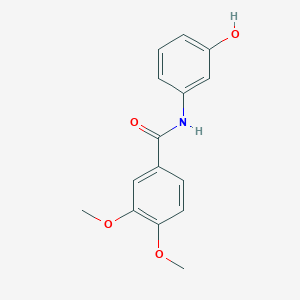
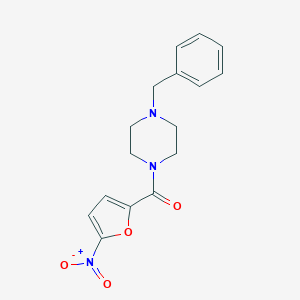
![N-[4-[(2-nitrophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B187634.png)
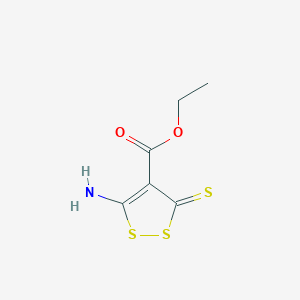
![5-[3-(Trifluoromethyl)phenyl]-2-furaldehyde](/img/structure/B187638.png)
![6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane](/img/structure/B187639.png)
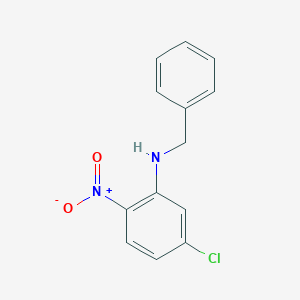
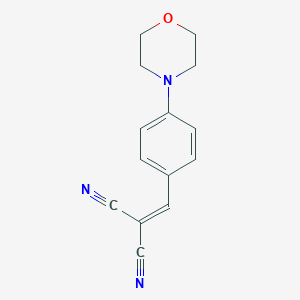
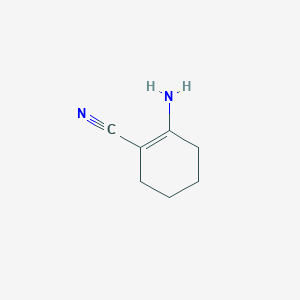
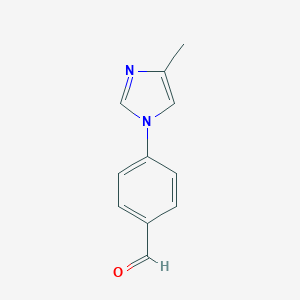
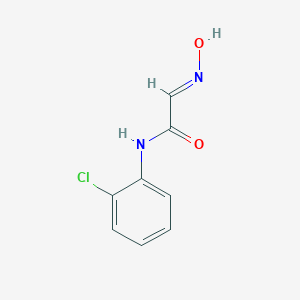
![2-[(3-Chlorobenzyl)oxy]benzoic acid](/img/structure/B187650.png)
![5-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B187653.png)
